Cas no 64230-09-7 (Benzenamine, 2,3,4,5,6-pentabromo-N,N-dimethyl-)
64230-09-7 structure
Product Name:Benzenamine, 2,3,4,5,6-pentabromo-N,N-dimethyl-
CAS-nummer:64230-09-7
MF:C8H6Br5N
MW:515.659938335419
CID:1673853
PubChem ID:15546452
Update Time:2025-04-21
Benzenamine, 2,3,4,5,6-pentabromo-N,N-dimethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 2,3,4,5,6-pentabromo-N,N-dimethyl-
- 2,3,4,5,6-pentabromo-N,N-dimethylaniline
- N,N-dimethylpentabromoaniline
- DTXSID40573945
- 64230-09-7
-
- Inchi: 1S/C8H6Br5N/c1-14(2)8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3
- InChI-sleutel: BHYPWPIFLUFIQY-UHFFFAOYSA-N
- LACHT: BrC1C(=C(C(=C(C=1N(C)C)Br)Br)Br)Br
Berekende eigenschappen
- Exacte massa: 510.64158
- Monoisotopische massa: 510.64171g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 1
- Complexiteit: 184
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.5
- Topologisch pooloppervlak: 3.2Ų
Experimentele eigenschappen
- PSA: 3.24
Benzenamine, 2,3,4,5,6-pentabromo-N,N-dimethyl- Gerelateerde literatuur
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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